1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
CAS No.: 17946-08-6
Cat. No.: VC21006284
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17946-08-6 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol |
| Standard InChI | InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3 |
| Standard InChI Key | SMBXJZFFUCGIIS-UHFFFAOYSA-N |
| SMILES | CN(C)CC(COCC1=CC=CO1)O |
| Canonical SMILES | CN(C)CC(COCC1=CC=CO1)O |
Introduction
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is a chemical compound with the molecular formula CHNO and the CAS number 17946-08-6. It is a complex molecule featuring both a dimethylamino group and a furylmethoxy group attached to a propan-2-ol backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Preparation
The synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. The process may involve the reaction of appropriate precursors such as 2-furaldehyde derivatives with dimethylamine and propan-2-ol derivatives.
Applications and Research Findings
While specific applications of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol are not widely documented, compounds with similar structures are often explored in pharmaceutical and chemical industries for their potential biological activities or as intermediates in synthesis.
| Potential Application Areas | Description |
|---|---|
| Pharmaceutical Intermediates | May serve as precursors for drugs due to its functional groups. |
| Chemical Synthesis | Used in the synthesis of more complex molecules. |
| Biological Studies | Could be studied for biological activity due to its unique structure. |
Safety and Handling
Handling 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol requires caution due to its chemical reactivity and potential toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume